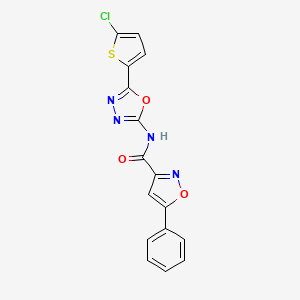
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorothiophene group could potentially be introduced via a nucleophilic aromatic substitution reaction . The oxadiazole and isoxazole rings could be formed via cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall polarity of the molecule and could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorothiophene group could potentially undergo further substitution reactions . The oxadiazole and isoxazole rings might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Anticancer Potential
Research into derivatives of 1,2,4-oxadiazoles, closely related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide, has shown promising anticancer activities. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole demonstrated induction of apoptosis in various cancer cell lines, including breast and colorectal cancers. The mechanism involves cell cycle arrest followed by apoptosis induction, pinpointing the potential of such compounds as anticancer agents. This discovery provides a foundational basis for exploring the specific compound for similar or enhanced anticancer effects (Zhang et al., 2005).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of 1,3,4-oxadiazole derivatives have also highlighted their significant antimicrobial and antifungal activities. This suggests the potential utility of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide in developing new antimicrobial agents. For instance, compounds with a similar structural framework have shown to possess significant activities against bacterial and fungal strains, indicating the potential for the development of new treatments for infectious diseases (Babu et al., 2012).
Insecticidal Activity
Moreover, derivatives containing the 1,2,4-oxadiazole moiety have been explored for their insecticidal properties. The research into anthranilic diamide analogues with 1,2,4-oxadiazole rings has yielded compounds with high mortality rates against certain pests at relatively low concentrations, indicating the potential of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide for pest management applications (Liu et al., 2017).
Antidiabetic Screening
The exploration of 1,3,4-oxadiazole derivatives in antidiabetic studies has also been conducted, showcasing the potential for compounds like N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide to serve as antidiabetic agents. Such compounds have been evaluated for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion, indicating a possible role in diabetes management (Lalpara et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O3S/c17-13-7-6-12(25-13)15-19-20-16(23-15)18-14(22)10-8-11(24-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYTZJWCIHRZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)
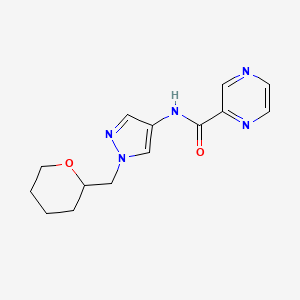
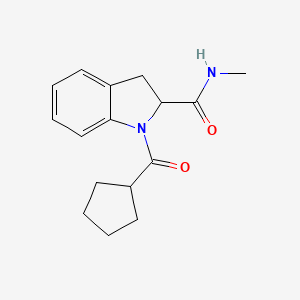
![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)
![Ethyl 2-[1,7-dimethyl-2,4-dioxo-8-(oxolan-2-ylmethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2779640.png)
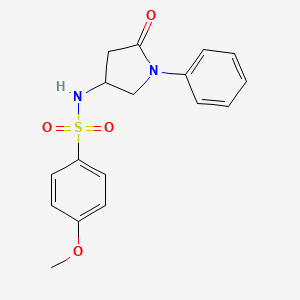
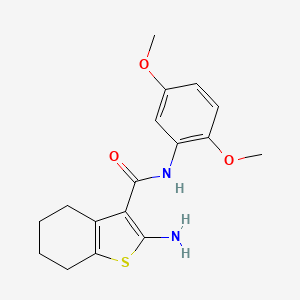
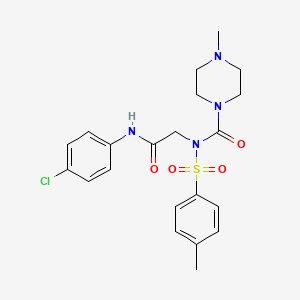
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779648.png)
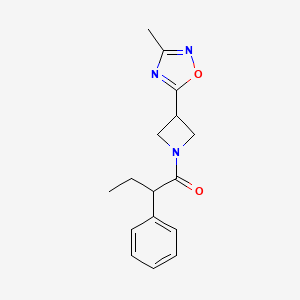
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride](/img/structure/B2779652.png)